N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-23-17-9-7-15(8-10-17)13-14-20-19-12-11-18(21-22-19)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMFIHRWXXJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmacological Applications
N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that pyridazine derivatives possess significant anticancer properties. Studies have shown that compounds with similar structures inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives like ABT-963 have demonstrated selective COX-2 inhibition and anti-inflammatory effects, which are critical in cancer therapy .
Antimicrobial Properties
Pyridazine compounds have been reported to exhibit antimicrobial effects against various pathogens. The presence of the phenyl and methoxy groups enhances their interaction with microbial targets, making them effective against bacterial and fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies showing its efficacy in reducing inflammation markers in vivo. Compounds with similar structures have been shown to reduce edema and pain in animal models, suggesting potential use in treating inflammatory diseases .
Neurological Effects
Some pyridazine derivatives are being explored for their neuroprotective effects. They may act as enzyme inhibitors or receptor modulators, offering therapeutic benefits in conditions such as Alzheimer’s disease or other neurodegenerative disorders .
Case Studies
Several case studies highlight the effectiveness of pyridazine derivatives in clinical settings:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Structural Analogues in Pyridazine and Pyrimidine Families
The compound’s uniqueness becomes evident when compared to structurally related heterocycles:
Key Observations :
- The phenyl group at position 6 introduces steric bulk absent in pyrimidine-based analogues (e.g., ), which may influence target selectivity .
Ethylamine-Linked Methoxyphenyl Derivatives
Compounds with similar 2-(4-methoxyphenyl)ethylamine moieties exhibit distinct pharmacological profiles:
Key Observations :
- The target compound’s pyridazine core distinguishes it from Formoterol derivatives, which prioritize ethanolamine backbones for bronchodilatory effects .
- Unlike cyclohexene-containing intermediates (), the target lacks non-aromatic rings, favoring planar interactions with biological targets .
Analytical and Pharmacokinetic Comparisons
Chromatographic data highlight differences in polarity and stability:
Key Observations :
- The target’s predicted retention time aligns with its higher lipophilicity compared to polar Formoterol impurities .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-6-phenylpyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various studies that highlight the pharmacological properties of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of specific pyridazine derivatives with aryl groups. The structural formula can be represented as follows:
This compound features a pyridazine core, which is known for its diverse biological activities. The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that pyridazine derivatives can act as agonists for formyl peptide receptors (FPRs), which play crucial roles in inflammatory responses and chemotaxis of neutrophils. For instance, certain derivatives have shown significant agonistic activity on FPR1 and FPRL1 receptors, leading to increased intracellular calcium mobilization in human neutrophils .
Pharmacological Studies
- Anti-inflammatory Effects : Various studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. A study highlighted the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, which were evaluated for their anti-inflammatory and analgesic effects in vivo, showing promising results .
- Analgesic Activity : The analgesic potential of these compounds has been supported by research indicating their efficacy in reducing pain responses in animal models. These findings suggest that the compound may modulate pain pathways effectively.
- Cardioprotective Properties : Some studies have suggested that pyridazine derivatives can offer cardioprotective effects, potentially through mechanisms involving the modulation of oxidative stress and inflammation .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Case Study on Inflammation : In a controlled study, a series of pyridazine derivatives were administered to rats with induced inflammation. Results indicated a marked decrease in paw edema compared to control groups, suggesting strong anti-inflammatory properties.
- Analgesic Efficacy Assessment : Another study evaluated the analgesic effects using the tail-flick test in rodents, where this compound exhibited significant pain relief compared to standard analgesics.
Q & A
Q. Methodological approaches :
- Factorial Design : Systematically vary factors (temperature, solvent, stoichiometry) to identify optimal conditions. For example, a 2³ factorial design can reveal interactions between reflux time (8–12 hours), base strength (K₂CO₃ vs. NaH), and solvent polarity (DMF vs. THF) .
- Process Control : Use inline monitoring (e.g., FTIR, HPLC) to detect intermediates and terminate reactions at peak yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from by-products like unreacted amines or dimerized species .
What computational strategies are employed to predict the reactivity of this compound in novel reactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for reactions like nucleophilic substitution .
- Reaction Path Search : Algorithms (e.g., GRRM) explore potential pathways, identifying low-energy routes for functionalization .
- Machine Learning : Train models on analogous pyridazine derivatives to forecast regioselectivity in electrophilic attacks .
How should discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be systematically investigated?
- Step 1 : Repeat analyses using standardized protocols (e.g., same solvent, internal reference) .
- Step 2 : Compare with literature data for structurally similar compounds (e.g., N-(4-methoxyphenyl)pyridazine derivatives) .
- Step 3 : Probe for impurities via LC-MS or 2D NMR (e.g., COSY, HSQC) to detect trace by-products .
Example : A downfield shift in aromatic protons may indicate unintended substituent oxidation, requiring TLC monitoring to confirm .
What methodologies are used to study the biological activity of this compound, and how are structure-activity relationships (SAR) established?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .
- SAR Strategies :
- Substituent Variation : Synthesize analogs with modified methoxy or phenyl groups (Table 1) .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyridazine core) via 3D-QSAR models .
Q. Table 1: Impact of Substituents on Bioactivity
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Methoxyphenyl | 0.45 (Kinase X) | |
| 4-Chlorophenyl | 1.20 (Kinase X) | |
| 3,5-Dimethylphenyl | 2.10 (Kinase X) |
How can researchers design experiments to resolve contradictions in reported synthetic protocols for similar pyridazine derivatives?
- Comparative Synthesis : Replicate conflicting methods (e.g., solvent variation in vs. 14) under controlled conditions .
- Cross-Validation : Characterize products from both protocols using identical analytical methods to assess purity/yield differences .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) or kinetic profiling to identify rate-determining steps in divergent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
